

Technical Guide: Physicochemical Properties and Synthetic Approaches for Substituted Chloro-trimethoxyanilines

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Compound of Interest

Compound Name: **4-Chloro-2,3,5-trimethoxyaniline**

Cat. No.: **B3291224**

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the available physicochemical data, experimental protocols, and potential applications of substituted chloro-methoxyanilines, with a specific focus on providing comparative data in the absence of specific literature for **4-Chloro-2,3,5-trimethoxyaniline**.

Introduction

4-Chloro-2,3,5-trimethoxyaniline is a substituted aniline derivative. While specific experimental data for the melting and boiling points of this particular isomer are not readily available in the public domain, this guide provides comprehensive information on closely related and well-characterized analogs. The data and protocols presented herein for compounds such as 4-Chloro-2,5-dimethoxyaniline and 3,4,5-trimethoxyaniline serve as a valuable reference for researchers, offering insights into the expected properties and synthetic strategies applicable to the target compound.

Aniline derivatives are pivotal structural motifs in medicinal chemistry and materials science. The introduction of chloro and methoxy substituents can significantly modulate the electronic, steric, and pharmacokinetic properties of the parent aniline molecule, influencing its biological activity and potential therapeutic applications.[\[1\]](#)

Physicochemical Data of Related Aniline Derivatives

The following table summarizes the available melting and boiling point data for structurally similar compounds to provide a comparative reference.

Compound Name	Molecular Formula	CAS Number	Melting Point (°C)	Boiling Point (°C)
4-Chloro-2,5-dimethoxyaniline	C ₈ H ₁₀ ClNO ₂	6358-64-1	116 - 122	Not Reported
3,4,5-trimethoxyaniline	C ₉ H ₁₃ NO ₃	24313-88-0	110 - 113 ^[2]	~300.4 ^[2]

Experimental Protocols

This section details the methodologies for the synthesis of related compounds and the general procedure for determining melting and boiling points.

A common method for the synthesis of 4-Chloro-2,5-dimethoxyaniline involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene.^[3]

- Materials: 4-chloro-2,5-dimethoxynitrobenzene, aromatic solvent (e.g., xylene), modified platinum-on-carbon catalyst, hydrogen gas, and a compound to maintain a pH of 8-10 in an aqueous solution.^[3]
- Procedure:
 - The reduction is carried out in a liquid phase at a temperature of approximately 80°C to 110°C.^[3]
 - The reaction is conducted under a pressure of about 5 to 50 atmospheres gauge.^[3]
 - Upon completion of the reaction, the catalyst is removed by filtration under a nitrogen atmosphere at around 95°C.^[3]

- Water is added to the filtrate, and the aromatic solvent is removed by steam distillation or under a vacuum.[3]
- The product, 4-chloro-2,5-dimethoxyaniline, precipitates and can be isolated by filtration. [3]

An alternative synthesis involves the direct chlorination of 2,5-dimethoxyaniline.[4]

- Materials: 2,5-dimethoxyaniline, 9N hydrochloric acid, copper chloride, and oxygen.[4]
- Procedure:
 - 2,5-dimethoxyaniline is added to a 9N hydrochloric acid solution containing copper chloride.[4]
 - The mixture is heated to 95°C, and oxygen is bubbled through the reaction for approximately 8 hours.[4]
 - After cooling to room temperature, the mixture is filtered.[4]
 - The filter cake is treated with a base (alkalized) to yield the crude product.[4]

This compound can be synthesized from 3,4,5-trimethoxybenzoic acid through a Hofmann rearrangement.[5]

- Materials: 3,4,5-trimethoxybenzoic acid, phosphorus trichloride, toluene, ammonia, sodium hydroxide (NaOH), bromine (Br₂), and deionized water.[5]
- Procedure:
 - Chlorination: 3,4,5-trimethoxybenzoic acid is reacted with phosphorus trichloride in toluene at 80°C for 3 hours to form 3,4,5-trimethoxybenzoyl chloride.[5]
 - Amidation: The resulting benzoyl chloride is then reacted with ammonia at a temperature of -5 to 0°C for 30 minutes to yield 3,4,5-trimethoxybenzamide.[5]
 - Hofmann Rearrangement: The benzamide undergoes a Hofmann rearrangement with NaOH and Br₂. The rearrangement reaction is conducted at 40°C for 20 minutes, followed

by decarboxylation at 85°C for 1 hour in deionized water to produce 3,4,5-trimethoxyaniline.[5]

- Melting Point Determination:

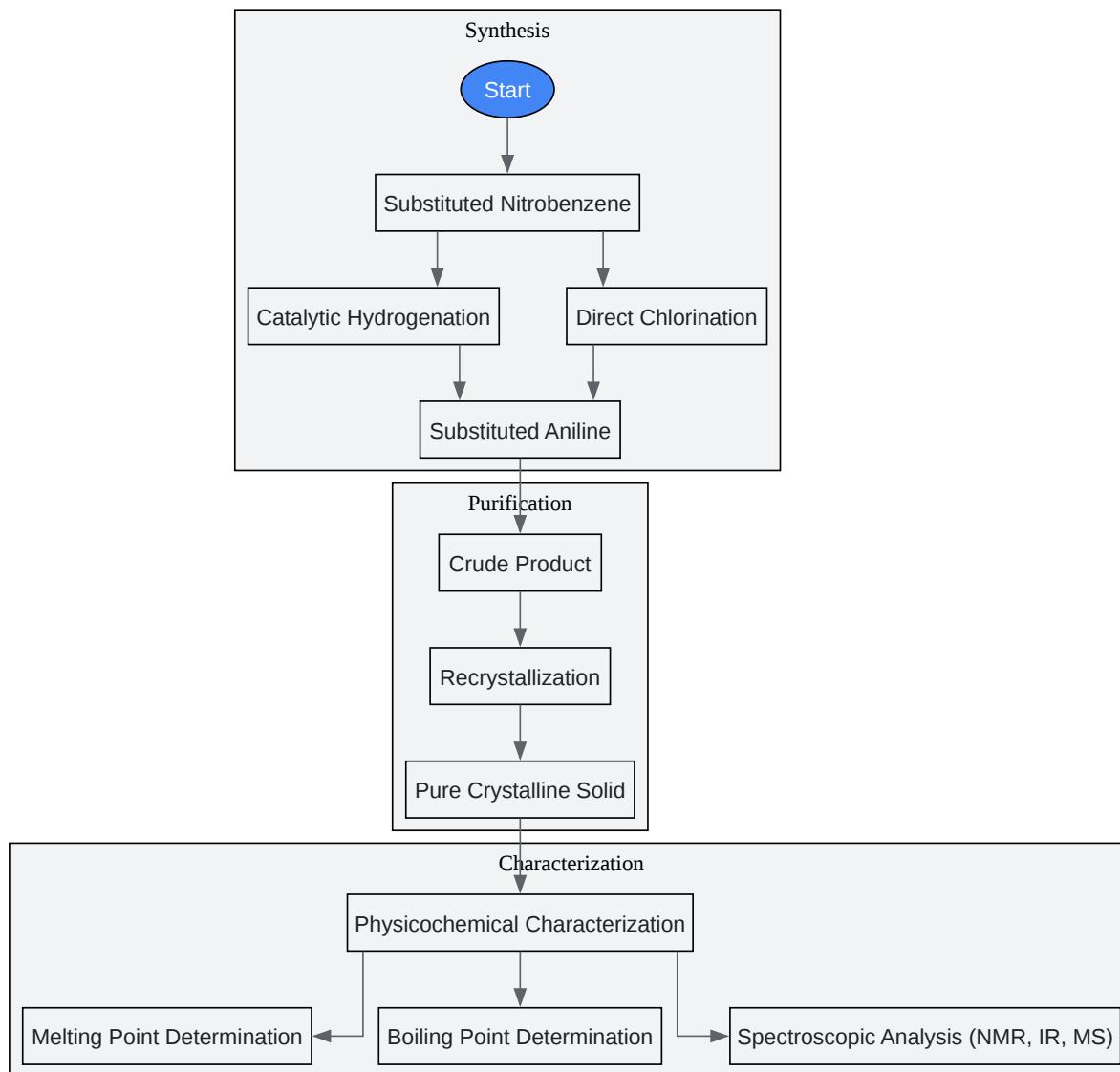
- A small amount of the dried crystalline sample is packed into a capillary tube.[6]
- The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube or a digital Meltemp apparatus).[6]
- The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.[6]
- The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[6] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[6]

- Boiling Point Determination:

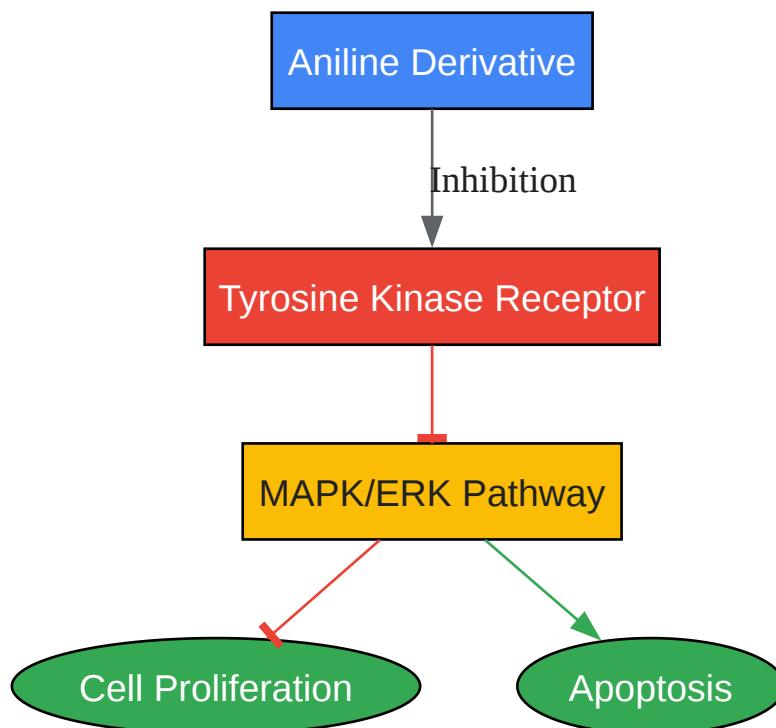
- A small quantity of the liquid sample is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
- The test tube is heated gently in a heating bath.
- As the liquid heats, a stream of bubbles will emerge from the capillary tube.
- The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate a logical workflow for the synthesis and characterization of a substituted aniline and a hypothetical signaling pathway that could be investigated.

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A logical workflow for synthesis and characterization.

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